molecular formula C8H15N B13603852 3-(Prop-1-en-2-yl)piperidine

3-(Prop-1-en-2-yl)piperidine

Cat. No.: B13603852
M. Wt: 125.21 g/mol
InChI Key: XNWCKWISJHICBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-1-en-2-yl)piperidine is an organic compound with the chemical formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the prop-1-en-2-yl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into saturated piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

3-(Prop-1-en-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)piperidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar structure but has a four-membered ring instead of a six-membered ring.

    Piperine: A naturally occurring piperidine derivative with significant biological activities.

Uniqueness

3-(Prop-1-en-2-yl)piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-prop-1-en-2-ylpiperidine

InChI

InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3

InChI Key

XNWCKWISJHICBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.